Indacaterol interMediate

Description

Significance of Indacaterol Intermediates in Active Pharmaceutical Ingredient (API) Synthesis

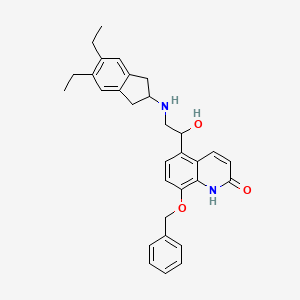

One of the pivotal intermediates in many synthetic routes is 8-(benzyloxy)-5-((R)-2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one. googleapis.comgoogle.com The correct formation and purification of this compound are essential as it directly precedes the final debenzylation step to yield Indacaterol. googleapis.com The challenges in its synthesis, such as the formation of regioisomers and other impurities, highlight the significance of controlling the reaction at this intermediate stage. google.com In fact, the reaction of an epoxide intermediate, 8-substituted oxy-5-(R)-oxiranyl-(1H)-quinolin-2-one, with the amine intermediate, 2-amino-(5,6-diethyl)-indan, is a crucial coupling step that can lead to a mixture of desired and undesired products. googleapis.comgoogle.com The purity of the resulting intermediate directly impacts the quality of the final API. google.com

Evolution of Academic and Industrial Research in Indacaterol Intermediate Synthesis Methodologies

The synthetic methodologies for producing Indacaterol intermediates have evolved significantly since the initial disclosure of the compound. Early synthetic routes, while effective for initial discovery and development, often presented challenges for large-scale industrial production, such as the use of expensive reagents, complicated purification methods like silica (B1680970) gel chromatography, and the generation of significant impurities. google.compatsnap.com

The initial synthesis described in patent literature involved the reaction of an epoxide, 8-substituted oxy-5-(R)-oxiranyl-(1H)-quinolin-2-one, with 2-amino-(5,6-diethyl)-indan. googleapis.com This reaction was not highly regioselective, leading to the formation of impurities that were difficult to separate. google.com The purification of the resulting intermediate often required flash chromatography, a technique that is not ideal for industrial-scale manufacturing due to the large volumes of solvents required. googleapis.comgoogle.com

Subsequent research focused on overcoming these limitations. One key development was the avoidance of column chromatography by forming acid addition salts of the intermediate, which allowed for purification through crystallization. google.com For example, the benzoic acid salt of 8-(benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2(1H)-one was used to purify the desired regioisomer, although yields were sometimes moderate. googleapis.comgoogle.com

More recent innovations have introduced entirely new intermediates and synthetic pathways. One such approach involves the use of a compound of formula IV, which is then reduced and debenzylated to give Indacaterol. google.comgoogle.com This route was developed to avoid the problematic reaction between an epoxide and a primary amine, thereby reducing the formation of byproducts. google.comgoogle.com Other advancements include the use of different protecting groups for the hydroxyl functions to improve selectivity and yield. google.com For instance, silyl (B83357) protecting groups have been employed. google.com The evolution of these methodologies reflects a continuous drive towards more efficient, cost-effective, and scalable processes suitable for commercial manufacturing. googleapis.com

| Synthetic Milestone | Key Intermediates | Process Challenge | Improvement/Innovation | Reference |

| Initial Synthesis | 8-substituted oxy-5-(R)-oxiranyl-(1H)-quinolin-2-one; 2-amino-(5,6-diethyl)-indan | Low regioselectivity, formation of impurities, use of flash chromatography for purification. | Established the fundamental synthetic route. | googleapis.comgoogle.com |

| Purification Improvement | 8-(benzyloxy)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)quinolin-2-one | Tedious purification of the intermediate. | Formation of acid addition salts (e.g., benzoate (B1203000) salt) to enable purification by crystallization, avoiding column chromatography. | googleapis.comgoogle.com |

| Novel Intermediate Route | A compound of formula IV (an N-benzylated ketone intermediate) | Byproducts from the epoxide-amine reaction in earlier routes. | A new synthetic pathway avoiding the epoxide ring-opening step, leading to fewer byproducts. | google.comgoogle.com |

| Process Optimization | Silyl protected bromo compound; 5,6-Diethyl-2-amino indane | Cost and complexity of large-scale production. | Development of economically significant processes for industrial scale, achieving high purity (>99.5%). | google.com |

Defining the Scope of this compound Studies within Process Chemistry

Within the realm of process chemistry, the study of Indacaterol intermediates is focused on the development of safe, robust, scalable, and economically viable manufacturing processes. googleapis.compatsnap.com The primary goal is to translate a laboratory-scale synthesis into a large-scale industrial operation without compromising the quality and purity of the final API. googleapis.com

A major area of focus is the management and control of impurities. This includes understanding the reaction mechanisms that lead to the formation of byproducts, such as regioisomers or dimers, and developing reaction conditions that minimize their formation. google.comgoogle.com For example, research has shown that avoiding strongly alkaline conditions during the coupling of the epoxide and amine moieties can reduce the generation of certain impurities. google.com The development of analytical methods to detect and quantify these impurities is also a critical aspect of process chemistry.

Another key consideration is the selection of reagents, solvents, and catalysts that are suitable for large-scale production. googleapis.com This involves a move away from expensive or hazardous materials towards more cost-effective and environmentally benign alternatives. googleapis.com The physical properties of the intermediates, such as their crystallinity and solubility, are also important as they affect the ease of isolation and purification. googleapis.com A process that yields a highly crystalline intermediate is often preferred as it can be purified by simple filtration and washing, thus avoiding more complex and costly techniques. googleapis.com

Furthermore, process chemistry is concerned with optimizing reaction parameters such as temperature, pressure, reaction time, and the order of addition of reagents to maximize yield and throughput. googleapis.com The goal is to develop a process that is not only efficient but also reproducible and well-controlled, ensuring consistent product quality from batch to batch. googleapis.com The development of a process for Indacaterol with a purity of over 99.5% and suitability for industrial production illustrates the successful application of these process chemistry principles. google.com

| Process Chemistry Objective | Specific Challenge in this compound Synthesis | Example of a Solution/Approach | Reference |

| Impurity Control | Formation of regioisomers and dimers during the coupling of the epoxide and amine intermediates. | Optimization of reaction conditions (e.g., avoiding strong bases); Development of purification methods via salt formation. | google.comgoogle.com |

| Scalability and Cost-Effectiveness | Use of expensive reagents and purification methods (e.g., chromatography) not suitable for large-scale production. | Introduction of new, more economical synthetic routes; Replacing chromatography with crystallization. | googleapis.comgoogle.compatsnap.com |

| Process Robustness and Safety | Ensuring consistent yield and purity on a large scale; Handling of potentially hazardous reagents. | Detailed optimization of reaction parameters (temperature, solvents); Selection of safer reagents and process conditions. | googleapis.com |

| Final Product Quality | Ensuring the final API meets stringent purity requirements. | Development of highly pure crystalline intermediates that can be easily purified. | google.comgoogleapis.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O3/c1-3-21-14-23-16-25(17-24(23)15-22(21)4-2)32-18-28(34)26-10-12-29(31-27(26)11-13-30(35)33-31)36-19-20-8-6-5-7-9-20/h5-15,25,28,32,34H,3-4,16-19H2,1-2H3,(H,33,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTINTMLHLKCOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indacaterol Intermediates

Conventional Synthetic Routes to Indacaterol Intermediates

Conventional approaches to synthesizing Indacaterol intermediates can be broadly categorized into linear and convergent strategies. While a purely linear synthesis of the final molecule is often inefficient, the individual key intermediates are themselves constructed through linear sequences.

Linear Synthesis Approaches and Their Limitations

The synthesis of the individual building blocks of Indacaterol follows linear pathways. For example, the preparation of the 5,6-diethyl-2,3-dihydro-1H-inden-2-amine intermediate can be achieved through a multi-step sequence, which may include steps like Friedel-Crafts acylation and subsequent reductions. researchgate.net

Convergent Synthesis Strategies for Key Indacaterol Intermediates

Convergent synthesis, where complex fragments are synthesized independently and then combined, is the preferred strategy for Indacaterol. ox.ac.ukmit.edu This approach maximizes efficiency by allowing for the parallel construction of the key quinolinone and aminoindan intermediates. researchgate.netacs.org

The most common convergent step is the reaction between an electrophilic quinolinone derivative and the nucleophilic 5,6-diethyl-2-aminoindan. As mentioned, the reaction of an epoxide intermediate with the amine is a well-documented pathway. To overcome the limitations of this route, alternative convergent strategies have been developed.

One improved process avoids the epoxide intermediate altogether, thereby preventing the formation of associated regioisomeric impurities. google.comgoogleapis.com This method involves reacting a haloacetyl intermediate, such as 5-(2-bromo-acetyl)-8-benzyloxy-1H-quinolin-2-one, with 2-amino-5,6-diethylindan. The resulting keto-amine intermediate is then reduced to form the final protected Indacaterol structure. This approach offers milder reaction conditions and avoids the formation of dimers and regioisomers, leading to higher yields (over 70-80%) and simplified purification. google.comgoogleapis.com Another reported route also starts with a bromoacetyl quinolinone derivative, which is reacted with the aminoindan, followed by a chiral reduction of the ketone. google.com

| Convergent Strategy | Key Intermediates | Primary Limitation/Advantage | Reference |

| Epoxide Ring-Opening | (R)-5-oxiranyl-8-benzyloxy-quinolin-2(1H)-one + 5,6-diethyl-2,3-dihydro-1H-indene-2-amine | Limitation: Forms up to 20% regioisomeric impurities, requiring extensive purification. | , google.com |

| Haloacetyl Coupling & Reduction | 5-(2-bromoacetyl)-8-(benzyloxy)quinolin-2(1H)-one + 5,6-diethyl-2,3-dihydro-1H-inden-2-amine | Advantage: Avoids epoxide-related impurities, leading to higher yields and simpler purification. | google.com, googleapis.com |

Asymmetric Synthesis of Chiral Indacaterol Intermediates

The therapeutic activity of Indacaterol resides in the (R)-enantiomer. Therefore, controlling the stereochemistry at the hydroxyl-bearing carbon of the ethanolamine (B43304) linker is of paramount importance. This is achieved through asymmetric synthesis, primarily using either chiral auxiliaries or asymmetric catalysis.

Application of Chiral Auxiliaries in Enantioselective Intermediate Formation

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgwordpress.com After the desired chiral center has been created, the auxiliary is removed and can often be recycled. wikipedia.org Common examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.org

In the context of Indacaterol synthesis, a chiral auxiliary could be employed to establish the stereochemistry of one of the key intermediates before the convergent coupling step. For instance, a prochiral ketone precursor could be derivatized with a chiral auxiliary, such as trans-2-phenyl-1-cyclohexanol, to guide a stereoselective reduction or alkylation, thereby setting the absolute configuration of a precursor to the final ethanolamine side chain. wikipedia.org Similarly, auxiliaries developed by Schöllkopf are used to produce optically pure α-amino acids through diastereoselective alkylation of a masked glycine, a principle applicable to the synthesis of complex chiral amines. biosynth.com While specific applications of these named auxiliaries in large-scale Indacaterol synthesis are not prominently detailed in the provided literature, the underlying principle of temporarily inducing diastereoselectivity is a fundamental strategy in asymmetric synthesis. wordpress.com

Asymmetric Catalysis for Stereocontrolled Indacaterol Intermediate Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and widely used method for establishing stereocenters. nih.gov

A key application of this strategy in Indacaterol synthesis is the enantioselective reduction of a ketone intermediate to produce the required (R)-alcohol. Several catalytic systems have been developed for this transformation:

Oxazaborolidine Catalysts: One patented method involves the reduction of the intermediate 5-{2-[(N-benzyl-5,6-diethyl-2,3-dihydro-1H-indane-2-yl)amino]-acetyl}-8-benzyloxy-1H-quinoline-2-one. This ketone is reduced using a borane (B79455) solution in the presence of a chiral catalyst, (R)-2-methyl-CBS-oxazaborolidine, to stereoselectively yield the (R)-hydroxyl configuration. google.comgoogle.com

Chiral Metal Catalysts: Ruthenium-based complexes are also effective for the asymmetric synthesis of chiral alcohol intermediates for β2-adrenergic receptor agonists. acs.org These catalysts can provide high enantioselectivity in the reduction of ketone precursors.

| Catalytic System | Reaction Type | Substrate Example | Key Advantage | Reference |

| (R)-2-methyl-CBS-oxazaborolidine | Asymmetric Ketone Reduction | 5-{2-[...amino]-acetyl}-8-benzyloxy-1H-quinoline-2-one | Well-established chemical catalyst for high stereoselectivity. | google.com, google.com |

| Keto-reductase (KRED) | Enzymatic Ketone Reduction | Ketone precursor to the chiral alcohol side-chain | High enantioselectivity (>99.9% ee), environmentally friendly, mild conditions. | researchgate.net, researchgate.net |

| Chiral Ruthenium Complex | Asymmetric Ketone Reduction | Generic ketone intermediate | High catalytic efficiency and enantioselectivity. | acs.org |

Control of Enantiomeric Purity in this compound Preparations

The therapeutic efficacy of Indacaterol is intrinsically linked to its (R)-enantiomer. google.com Consequently, establishing robust methods to control enantiomeric purity during the synthesis of its intermediates is of paramount importance.

A critical intermediate in many synthetic routes is (R)-5-(2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one. Achieving high enantiomeric excess (e.e.) for this compound and its precursors is a primary focus. One established method involves the asymmetric reduction of a ketone precursor. For instance, the use of (R)-2-methyl-CBS-oxazaborolidine as a catalyst with a tetrahydrofuran-borane complex has been shown to produce the desired alcohol with an optical purity of over 99% e.e. through controlled stoichiometry.

Another key strategy for ensuring high enantiomeric purity is the purification of intermediates via diastereomeric salt formation. A patent describes a process for purifying 8-(phenylmethoxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-(1H)-quinolin-2-one. google.com This method involves reacting the racemic or enantiomerically-enriched intermediate with a chiral acid, such as L-tartaric acid or dibenzoyl-L-tartaric acid, in a mixed solvent system of a water-miscible organic solvent (like acetone (B3395972) or ethanol) and water. google.com This process facilitates the precipitation of the desired diastereomeric salt, which can then be treated to yield the final product with an enantiomeric purity exceeding 99.0% e.e. google.comchemicalbook.com The use of a water/organic solvent mixture was found to be crucial for achieving high enantiomeric purity. google.com

High-Performance Liquid Chromatography (HPLC) and chiral HPLC are instrumental in monitoring and validating the enantiomeric purity at various stages of the synthesis, ensuring the final product meets stringent quality standards. google.comchemicalbook.com

Protecting Group Strategies in Complex this compound Synthesis

The synthesis of complex molecules like Indacaterol intermediates often necessitates the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. bham.ac.ukorganic-chemistry.org An effective protecting group strategy is crucial for achieving high yields and simplifying purification processes. bham.ac.uk

In the synthesis of Indacaterol, the hydroxyl and amino groups are key functionalities that often require protection. The benzyl (B1604629) group (Bn) is a commonly employed protecting group for both the phenolic hydroxyl group of the quinolinone core and the secondary amine. google.comgoogle.com For example, 8-(phenylmethoxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-(1H)-quinolin-2-one utilizes a benzyl group to protect the 8-hydroxy position. google.com This protecting group is stable under various reaction conditions but can be readily removed in the final steps of the synthesis, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com

The choice of protecting groups must be orthogonal, meaning that one group can be removed selectively without affecting others. organic-chemistry.orgnumberanalytics.com This allows for a stepwise deprotection and manipulation of different parts of the molecule. For instance, an amine might be protected with a Boc group, which is acid-labile, while a hydroxyl group is protected as a silyl (B83357) ether, which is removed with fluoride (B91410) ions. organic-chemistry.org This orthogonality provides synthetic flexibility. numberanalytics.com

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| Phenolic Hydroxyl | Benzyl (Bn) | Catalytic Hydrogenation (e.g., H2, Pd/C) |

| Amine | Benzyl (Bn), Trifluoroacetyl | Catalytic Hydrogenation, Base |

| Alcohol | Silyl ethers (e.g., TBDMS) | Fluoride ion (e.g., TBAF) |

| Amine | Carbamates (e.g., Boc) | Acidic conditions |

Novel and Emerging Synthetic Approaches for Indacaterol Intermediates

The quest for more efficient, sustainable, and cost-effective manufacturing processes has driven the exploration of novel synthetic methodologies for Indacaterol intermediates.

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. youtube.comscielo.br This technology is being increasingly applied to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. scielo.br

In the context of Indacaterol synthesis, continuous flow processes can be particularly beneficial for reactions that are exothermic or require precise control over reaction parameters. For example, a key step in some routes is the aminolysis of an epoxide. scielo.br Performing this reaction in a heated flow system can significantly reduce reaction times and improve control over side reactions, leading to a purer product. scielo.br The ability to integrate in-line purification and monitoring can further streamline the manufacturing process. youtube.com Research has demonstrated the successful use of continuous flow for the synthesis of β-amino alcohols, a core structural motif in Indacaterol. scielo.br

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for the synthesis of chiral intermediates due to the high enantioselectivity and mild reaction conditions offered by enzymes. cardiff.ac.ukcore.ac.uk

For the synthesis of Indacaterol intermediates, ketone reductases (KREDs) have shown significant promise. lookchem.com These enzymes can reduce prochiral ketones to their corresponding chiral alcohols with exceptional enantiomeric excess (>99.5% e.e.). cardiff.ac.uklookchem.com This approach offers a green and efficient alternative to traditional chemical reductants. lookchem.com Studies have demonstrated the successful application of KREDs for the synthesis of chiral alcohol intermediates for a variety of APIs, including Indacaterol. lookchem.comacs.org Furthermore, monoamine oxidase (MAO-N) enzymes have been explored for the synthesis of quinoline (B57606) and 2-quinolone scaffolds, which are central to the structure of Indacaterol. acs.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of asymmetric catalysis alongside biocatalysis and organometallic catalysis. ub.edu Chiral organocatalysts can be used to produce enantiomerically enriched intermediates for APIs.

For the synthesis of chiral amines, a key component of the Indacaterol structure, organocatalytic reductive amination has proven to be a highly effective strategy. d-nb.info Chiral phosphoric acids, for example, can be used to catalyze the formation of chiral intermediates. A telescoped continuous flow process utilizing an immobilized chiral phosphoric acid has been developed for the enantioselective synthesis of 1-aryl-1,3-diol precursors, which are structurally related to key Indacaterol intermediates. nih.gov This method highlights the potential of combining organocatalysis with continuous flow technology to create highly efficient and enantioselective synthetic processes. nih.gov

Process Chemistry and Optimization of Indacaterol Intermediate Production

Reaction Mechanism Elucidation for Key Indacaterol Intermediate Formation Steps

The synthesis of Indacaterol involves several key transformations, with the formation of its core structure depending on the precise coupling of two main intermediates: a chiral amino-indan derivative and a functionalized quinolinone epoxide. Understanding the mechanisms of these steps is fundamental to process control and optimization.

One of the most critical steps is the nucleophilic attack of the primary amine, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, on the electrophilic carbon of the epoxide ring of 8-(benzyloxy)-5-((R)-oxiran-2-yl)quinolin-2(1H)-one. This reaction is a classic SN2-type epoxide ring-opening. The amine's lone pair of electrons attacks one of the two carbons of the oxirane ring. Steric hindrance generally directs the nucleophilic attack to the less substituted carbon atom of the epoxide, leading to the formation of the desired secondary amine linkage and a hydroxyl group. The reaction proceeds to yield the protected this compound, 8-(benzyloxy)-5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-(1H)-quinolin-2-one.

Another pivotal step is the final debenzylation of this protected intermediate to yield Indacaterol. This is typically achieved via catalytic hydrogenolysis. The mechanism involves the use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. The benzyl (B1604629) C-O bond is cleaved on the surface of the palladium catalyst through the addition of hydrogen, liberating the free 8-hydroxy group of the quinolinone ring and producing toluene (B28343) as a byproduct.

The stereochemistry of the final molecule is often established early in the synthesis through the asymmetric reduction of a prochiral ketone, such as 8-(benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one. This reduction is catalyzed by a chiral complex, often an oxazaborolidine catalyst (as in a Corey-Bakshi-Shibata reduction). The borane (B79455) (BH3) coordinates to the nitrogen atom of the catalyst, which in turn coordinates to the carbonyl oxygen of the ketone. This coordination pre-organizes the ketone in a specific orientation, allowing the hydride to be delivered selectively to one face of the carbonyl, thus generating the desired (R)-alcohol with high enantiomeric excess. This chiral alcohol is then converted to the corresponding chiral epoxide intermediate.

Kinetic Studies and Reaction Rate Optimization in Intermediate Processes

While specific kinetic data for this compound synthesis are often proprietary, the principles of kinetic studies are universally applied to optimize such pharmaceutical processes. The goal is to maximize the reaction rate, throughput, and yield while minimizing reaction time and the formation of impurities.

For the key hydrogenolysis (debenzylation) step, kinetic studies on analogous N-benzyl compounds using Pd/C catalysts have shown that the reaction rate can be significantly influenced by several parameters. researchgate.netnacatsoc.org

Hydrogen Pressure: Increasing the hydrogen pressure generally increases the rate of reaction by enhancing the concentration of adsorbed hydrogen on the catalyst surface, which is a key reactant in the hydrogenolysis mechanism.

Temperature: The reaction rate typically increases with temperature according to the Arrhenius equation. However, an optimal temperature must be determined, as excessively high temperatures can lead to side reactions, impurity formation, or catalyst degradation.

Catalyst Loading: The rate is often directly proportional to the amount of catalyst used. Optimization involves finding the lowest catalyst loading that provides a desirable reaction time to minimize cost and reduce potential issues with catalyst filtration and metal leaching.

Substrate Concentration: The effect of substrate concentration on the reaction rate can be complex and is often described by Langmuir-Hinshelwood models for heterogeneous catalysis. researchgate.net At low concentrations, the rate may be first-order, but at higher concentrations, the catalyst surface can become saturated, making the reaction zero-order with respect to the substrate.

Optimization of these parameters is crucial for developing a robust and efficient process. Design of Experiments (DoE) is a common statistical tool used to systematically study the effects of multiple variables simultaneously to identify optimal operating conditions.

Table 1: Conceptual Parameters for Reaction Rate Optimization in Debenzylation This table is illustrative and based on general principles of hydrogenation kinetics.

| Parameter | Low Setting | High Setting | Potential Effect on Rate | Optimization Goal |

|---|---|---|---|---|

| H₂ Pressure | 1 bar | 10 bar | Increase | Maximize rate without compromising safety or selectivity. |

| Temperature | 25 °C | 65 °C | Increase | Achieve target reaction time; avoid impurity formation. |

| Catalyst Loading | 1% w/w | 10% w/w | Increase | Minimize loading for cost-effectiveness and easy work-up. |

Catalyst Selection, Design, and Performance Evaluation for Intermediate Transformations

Catalysis is at the heart of modern pharmaceutical synthesis, enabling efficient and selective transformations. The production of Indacaterol intermediates relies on both homogeneous and heterogeneous catalytic systems.

Homogeneous catalysts are crucial for establishing the critical chirality in the Indacaterol structure. The asymmetric reduction of the prochiral ketone intermediate is a prime example. wikipedia.org Transition metal complexes, particularly those of Ruthenium, Rhodium, and Iridium, coordinated with chiral ligands, are highly effective for this transformation. nih.gov These catalysts operate in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. The choice of metal and ligand is critical for achieving high enantiomeric excess (ee). For instance, Ru-BINAP systems are classic examples used in asymmetric ketone hydrogenation. wikipedia.org The catalyst facilitates the transfer of hydrogen from a source (like H₂ gas or isopropanol) to the ketone in a highly stereocontrolled manner.

Heterogeneous catalysts are workhorses in industrial pharmaceutical synthesis due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. In the synthesis of the this compound, the most prominent use of a heterogeneous catalyst is Palladium on carbon (Pd/C) for the hydrogenolysis of the benzyl protecting group. nacatsoc.org

The performance of Pd/C can be influenced by several factors:

Palladium Loading: Typically ranges from 3% to 10% by weight. Higher loading can increase reaction rates but also costs.

Support Material: Activated carbon is standard, but other supports like alumina (B75360) or silica (B1680970) can be used to modulate activity and selectivity. researchgate.net

Catalyst Preparation Method: This affects the metal dispersion and particle size, which in turn impacts catalytic activity.

Proper selection and control of these catalyst properties are essential to ensure high conversion, high selectivity (minimizing undesired side reactions like aromatic ring reduction), and process consistency. nacatsoc.org

For the homogeneous asymmetric hydrogenation step, the design and tuning of the chiral ligand are paramount for achieving high enantioselectivity. nih.govsigmaaldrich.com The ligand creates a chiral environment around the metal center, which dictates how the substrate can approach and bind, thereby controlling the stereochemical outcome of the reaction.

Ligand design involves modifying their electronic and steric properties:

Electronic Effects: Electron-donating or electron-withdrawing groups on the ligand can influence the reactivity of the metal center.

Steric Effects: Bulky substituents on the ligand can create a well-defined chiral pocket that effectively discriminates between the two prochiral faces of the ketone substrate.

A variety of ligand families have been developed for asymmetric ketone reduction, including diphosphines (e.g., BINAP), diamines, and amino alcohols. wikipedia.orgnih.gov The modular nature of many ligands allows for systematic tuning to find the optimal catalyst for a specific substrate, maximizing both yield and enantiomeric purity of the resulting chiral alcohol intermediate. nih.govmdpi.com

Table 2: Representative Chiral Ligand Families for Asymmetric Ketone Reduction

| Ligand Family | Metal | Key Structural Feature | Typical Performance |

|---|---|---|---|

| BINAP | Ru, Rh | C₂-symmetric biaryl diphosphine | Excellent ee (>98%) for aromatic ketones. |

| P,N,O-type Ligands | Ir | Tridentate with phosphorus, nitrogen, and oxygen donors | High activity and enantioselectivity. mdpi.com |

| TsDPEN | Ru, Ir | C₂-symmetric diamine | High efficiency in transfer hydrogenation. |

Solvent System Rationalization and Optimization in this compound Synthesis

The choice of solvent is a critical parameter in process chemistry, impacting reaction rates, selectivity, solubility of reactants and products, and ease of work-up. In the multi-step synthesis of Indacaterol intermediates, different solvents are optimized for each transformation.

For the palladium-catalyzed debenzylation step, a range of solvents are employed, including alcohols (methanol, ethanol), esters (ethyl acetate), and ethers (tetrahydrofuran). The solvent can significantly influence the reaction. For example, studies have shown that the identity of the solvent can alter the energetics of hydrogen adsorption on the palladium surface, changing the hydrogenation rate by as much as an order of magnitude. pnnl.gov Polar solvents can accelerate both debenzylation and dehalogenation reactions. researchgate.net However, safety considerations are also crucial; alcoholic solvents have been linked to an increased risk of pyrophoricity of the spent Pd/C catalyst upon exposure to air. acs.orgacs.org

In the epoxide ring-opening step, solvents like acetonitrile (B52724) or butanone are often used. The choice is based on ensuring sufficient solubility for both the quinolinone epoxide and the amino-indan intermediate, while facilitating the reaction at an optimal temperature (e.g., 70-110 °C) without causing degradation.

The optimization of a solvent system involves balancing several factors:

Solubility: All reactants and catalysts must be sufficiently soluble.

Reactivity: The solvent should not react with any reagents but can influence reaction kinetics and selectivity.

Process Safety: Flammability, toxicity, and potential for hazardous side reactions must be considered.

Downstream Processing: The solvent's boiling point and miscibility properties affect the ease of product isolation and purification.

Environmental Impact: "Greener" solvents are increasingly preferred to minimize environmental footprint.

Table 3: Solvents Employed in Key this compound Synthesis Steps

| Reaction Step | Common Solvents | Rationale for Selection |

|---|---|---|

| Asymmetric Reduction | Tetrahydrofuran (THF), Dichloromethane (DCM) | Good solubility for substrates and catalysts; generally inert under reaction conditions. |

| Epoxide Ring Opening | Acetonitrile, Butanone, Dimethylformamide (DMF) | Aprotic polar solvents that facilitate SN2 reactions; allow for higher reaction temperatures. |

Impact of Solvent Choice on Reaction Rate and Selectivity

The choice of solvent is a critical factor in the synthesis of Indacaterol intermediates, profoundly influencing reaction kinetics and the profile of impurities. Solvents affect the solubility of reactants, the stabilization of transition states, and can participate in the reaction mechanism, thereby altering the rate and selectivity. tutorchase.comtutorchase.com

In the key coupling reaction to form a protected this compound, various organic solvents have been utilized. The reaction often involves the condensation of an 8-protected-5-(bromoacetyl)-quinolinone derivative with 2-amino-5,6-diethylindan. google.comgoogle.com The polarity and solvating ability of the medium are crucial for facilitating this SN2-type reaction. wikipedia.org

Polar aprotic solvents are frequently preferred as they can dissolve the reactants and stabilize charged intermediates, which can accelerate the reaction rate. researchgate.net For instance, solvents such as acetonitrile, butanone, and dimethylformamide (DMF) have been found to be effective. google.com The use of acetonitrile, in particular, is noted in several synthetic routes. google.comgoogle.com

The table below illustrates the impact of different solvents on a key intermediate synthesis step, based on findings from patent literature.

Table 1: Effect of Solvent on this compound Synthesis

| Solvent | Reactant 1 | Reactant 2 | Conditions | Outcome/Observation | Reference |

|---|---|---|---|---|---|

| Acetonitrile | 8-benzyloxy-5-(bromoacetyl)-1H-quinolin-2-one | N-benzyl-2-amino-5,6-diethylindan | 80°C, 24 hours (with K₂CO₃, KI) | Successful coupled reaction to form the intermediate. | google.com |

| Butanone | Compound of formula I (protected bromo-quinolinone) | Compound of formula II (2-amino-5,6-diethylindan) | 70-110°C, 2-10 hours | Cited as a useful solvent for the reaction. | google.com |

| Dimethylformamide (DMF) | Compound of formula I (protected bromo-quinolinone) | Compound of formula II (2-amino-5,6-diethylindan) | 70-110°C, 2-10 hours | Cited as a useful solvent for the reaction. | google.com |

| Tetrahydrofuran (THF) / Toluene | Not specified | Not specified | Not specified | Used in subsequent purification/salt formation steps. | google.com |

| Methanol / Dichloromethane | Protected this compound | Hydrogen (for debenzylation) | Not specified | Used as a solvent system for the hydrogenation step. | google.comgoogleapis.com |

The purification of the intermediate is also heavily dependent on solvent choice. One prior art process yielded a reaction mixture containing only about 60% of the desired intermediate, necessitating purification by silica gel chromatography, which is undesirable for industrial synthesis due to the large volumes of solvent required. newdrugapprovals.orggoogleapis.com Later process improvements focus on purification via salt formation, which involves changing solvents to facilitate precipitation of a purified intermediate salt. Solvents such as ethyl acetate, isopropanol (B130326), and ethanol (B145695) are preferred for this precipitation step. google.com

Exploration of Green Solvent Alternatives for Intermediate Production

The pharmaceutical industry is increasingly focused on sustainable manufacturing, prompting research into green solvent alternatives to replace those with environmental, health, or safety concerns. nih.gov Solvents like dimethylformamide (DMF), commonly used in synthesis, are now recognized as substances of high concern due to their reproductive toxicity. whiterose.ac.uk

While specific research on green solvents for this compound synthesis is not extensively published, general principles of green chemistry can be applied. The goal is to replace hazardous solvents with safer, more sustainable alternatives without compromising reaction efficiency. Potential green alternatives to polar aprotic solvents like DMF include cyrene, dimethyl sulfoxide (B87167) (DMSO) (though it has its own challenges), and ionic liquids. whiterose.ac.uk

For solvent systems used in purification and hydrogenation, such as dichloromethane, greener alternatives are actively sought. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is often a suitable replacement for THF and dichloromethane. Ethers like cyclopentyl methyl ether (CPME) are also considered greener options due to their high boiling points, low water miscibility, and stability.

The selection of a green solvent is a multi-faceted decision, as illustrated in the comparative table below.

Table 2: Comparison of Conventional and Potential Green Solvents

| Conventional Solvent | Primary Use in Synthesis | Associated Hazard | Potential Green Alternative | Key Benefits of Alternative |

|---|---|---|---|---|

| Dimethylformamide (DMF) | Reaction solvent | Reprotoxic, high boiling point | Cyrene | Biodegradable, derived from cellulose |

| Dichloromethane (DCM) | Extraction, chromatography, reaction solvent | Suspected carcinogen, volatile organic compound (VOC) | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point (less volatile), derived from biomass |

| Acetonitrile | Reaction solvent, chromatography | Flammable, toxic | Acetonitrile (from biomass routes) | Reduced fossil fuel dependence |

| Tetrahydrofuran (THF) | Reaction solvent | Forms explosive peroxides | 2-Methyltetrahydrofuran (2-MeTHF) | Less prone to peroxide formation |

The implementation of such solvents would require re-optimization of the entire process, including reaction temperature, pressure, and catalyst choice, to ensure that yield and purity are maintained or improved.

Parameter Optimization for Enhanced Yield and Selectivity of Indacaterol Intermediates

Temperature is a critical parameter that directly affects reaction rates and the formation of by-products. For the synthesis of Indacaterol intermediates, the reaction temperature is carefully controlled to ensure the desired reaction proceeds efficiently without significant degradation or side reactions.

In the coupling reaction between the quinolinone and aminoindan moieties, temperatures are typically elevated to drive the reaction to completion in a reasonable timeframe. One process specifies a temperature range of 70 to 110°C, with a duration of 2 to 10 hours, highlighting a balance between reaction speed and impurity formation. google.com Another patented process describes reacting the components at 80°C for 24 hours. google.com Higher temperatures can favor the formation of impurities, such as dimers formed by a second addition of the product with another quinolone epoxide in older synthetic routes. google.com

Conversely, subsequent steps like purification by precipitation or the final hydrogenation to remove protecting groups are often conducted at lower temperatures. For instance, after hydrogenation, the precipitation of the Indacaterol free base is achieved by cooling the isopropanol solution to 0-5°C to maximize the recovery of the solid product. google.com

While many steps in the synthesis of Indacaterol intermediates are performed at atmospheric pressure, certain reactions, particularly catalytic hydrogenation, are sensitive to pressure. The debenzylation step, where a benzyl protecting group is removed to yield the final Indacaterol base, is often carried out under a hydrogen atmosphere.

One documented procedure specifies using hydrogen at an overpressure of 0.3 bar. newdrugapprovals.org This relatively low pressure is sufficient to facilitate the reaction with a Palladium on carbon (Pd/C) catalyst. The use of higher pressures could potentially accelerate the reaction but may also increase the risk of over-reduction or other side reactions, and it necessitates more specialized industrial equipment. The optimization of hydrogen pressure is a key consideration for ensuring a safe, efficient, and selective deprotection on a large scale.

The precise control of reagent concentration and the molar ratio of reactants is fundamental to maximizing the yield of the desired intermediate and minimizing unreacted starting materials and by-products. In the synthesis of a key this compound, the molar ratio between the N-benzyl protected aminoindan (Formula II compound) and the bromoacetyl quinolinone derivative (Formula III compound) is preferably maintained close to stoichiometric, for example, in a range of 1:0.7 to 1:1.3. google.com

The addition of a base, such as potassium carbonate (K₂CO₃) or triethylamine, is also crucial. The amount of base is typically related to the quantity of the limiting reagent. One process specifies using an amount of base that is 0.6 to 2.0 equivalents of the Formula II compound. google.com This ensures that the acidic by-product (HBr) generated during the reaction is neutralized, preventing potential side reactions and driving the equilibrium towards the product. Careful control of stoichiometry prevents the formation of impurities that can be difficult to remove in later stages, which is a significant challenge in industrial production. newdrugapprovals.org

Scale-Up Considerations and Industrialization Challenges in this compound Synthesis

Translating a laboratory-scale synthesis of an this compound to large-scale industrial production presents numerous challenges. evotec.com These challenges span chemical, engineering, and regulatory domains. shyzchem.com

One of the primary historical challenges in Indacaterol synthesis was the purification of intermediates. newdrugapprovals.org Early routes produced significant impurities, including isomers and dimers, which required tedious purification by silica gel chromatography. google.comnewdrugapprovals.org This method is not viable for industrial production due to the high cost, large solvent volumes, and significant waste generation. The development of processes that allow for purification by crystallization or salt formation was a critical step towards industrialization, as this method is more scalable, cost-effective, and environmentally friendly. google.com

Key scale-up and industrialization challenges include:

Process Robustness: Ensuring the reaction consistently produces the intermediate with the required purity and yield when scaled up. This involves defining critical process parameters and their acceptable ranges. evotec.com

Impurity Profile Management: Controlling the formation of process-related impurities is crucial. Impurities that are easily removed at the lab scale may become problematic at an industrial scale. Regulatory bodies require a thorough understanding and control of the impurity profile.

Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can pose significant heat transfer challenges in large reactors, potentially leading to runaway reactions or incomplete conversion.

Material Handling: The physical properties of the intermediates, such as their solid-state form (crystalline vs. amorphous), can affect their isolation, drying, and storage stability. scispace.com Processes have been developed to isolate the Indacaterol free base as a stable, solid form, which was previously considered not viable. google.com

Solvent Handling and Recovery: The large volumes of solvents used in industrial production necessitate efficient recovery and recycling systems to minimize cost and environmental impact. The move towards precipitation-based purifications from solvents like isopropanol is advantageous in this regard. google.com

Regulatory Compliance: All aspects of the manufacturing process must comply with Good Manufacturing Practice (GMP) guidelines, which requires extensive documentation, process validation, and quality control. shyzchem.com

Overcoming these challenges requires a multidisciplinary approach, combining expertise in synthetic organic chemistry, chemical engineering, and analytical chemistry to develop a process that is not only efficient but also safe, robust, and sustainable.

Impurity Profiling and Control in Indacaterol Intermediate Processes

Identification and Structural Characterization of Process-Related Impurities in Indacaterol Intermediates

The identification of impurities is the foundational step in controlling them. Modern analytical techniques are crucial for detecting, isolating, and elucidating the structures of these undesired compounds. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for impurity profiling and quantification in Indacaterol synthesis. daicelpharmastandards.com

Several process-related impurities and by-products have been identified during the synthesis of Indacaterol intermediates. These are often structurally similar to the main compound and can arise from side reactions or impure starting materials. The structural elucidation of these molecules is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. daicelpharmastandards.comconicet.gov.ar Forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) are also performed to identify potential degradants, with three degradation products (DPs) being identified under acidic, basic, and neutral hydrolytic conditions for Indacaterol. nih.govresearchgate.net

Some of the key process-related substances and potential impurities identified in the synthesis pathways of Indacaterol intermediates are listed below.

Table 1: Identified Process-Related By-products and Substances

| Compound Name | CAS Number | Molecular Formula | Role/Type |

|---|---|---|---|

| Benzyl (B1604629) Indacaterol | 435273-75-9 | C₃₁H₃₄N₂O₃ | Process Intermediate/Impurity |

| 8-Benzyloxy-5-((R)-2-bromo-1-hydroxyethyl)-1H-quinolinone | 530084-79-8 | C₁₈H₁₆BrNO₃ | Process Intermediate/Impurity |

| 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride | 312753-53-0 | C₁₃H₂₀ClN | Starting Material/Impurity |

| 5-(2R)-2-Oxiranyl-8-benzyloxy-2(1H)-quinolinone | Not Available | C₁₈H₁₅NO₃ | Key Intermediate |

Data sourced from various chemical suppliers and research articles. daicelpharmastandards.comsynzeal.com

Indacaterol possesses a chiral center, making the control of stereochemistry critical. The desired therapeutic agent is the (R)-enantiomer. Consequently, the (S)-Indacaterol is considered a chiral impurity. The stereocenter is typically introduced early in the synthesis, and its stereochemical purity must be maintained and controlled throughout the subsequent steps. europa.eu Chiral HPLC methods are employed to determine the enantiomeric purity of intermediates and the final API. google.com Formation of the (S)-isomer can occur if the chiral control in the asymmetric synthesis step is not absolute or if racemization occurs under certain reaction or purification conditions. Control of the S-isomer is managed in the initial steps of the synthesis and monitored in subsequent intermediates and the final active substance using normal phase HPLC. europa.eu

Table 2: Key Isomeric Impurity

| Impurity Name | CAS Number | Chemical Name |

|---|

Data sourced from BOC Sciences and Daicel Pharma Standards. daicelpharmastandards.com

During the synthesis of Indacaterol, particularly in the condensation step, the formation of dimeric and other oligomeric impurities is a significant concern. googleapis.com A notable dimer impurity arises from a secondary reaction where the initially formed intermediate product undergoes another addition reaction with a second molecule of the quinolone epoxide starting material. googleapis.comnewdrugapprovals.orggoogleapis.com The reaction conditions, such as high temperatures (110°C or more) and extended reaction times, can favor the formation of these and other impurities. googleapis.comnewdrugapprovals.org

Table 3: Known Dimer Impurity

| Impurity Name | Molecular Formula | Chemical Name |

|---|

The formation of this dimer is cited as a significant impurity in patent literature. googleapis.com

The mechanism of oligomerization often involves reactive intermediates that can self-condense or react with other species in the mixture. nih.govnih.gov Controlling stoichiometry, temperature, and reaction time is crucial to minimize the formation of these higher molecular weight by-products.

Residual impurities from various stages of the manufacturing process must be rigorously controlled. These include unreacted starting materials, reagents, solvents, and catalysts.

Residual Solvents : The synthesis of Indacaterol intermediates utilizes various organic solvents such as methanol, isopropanol (B130326), acetonitrile (B52724), dimethylformamide (DMF), toluene (B28343), and dichloromethane. google.comgoogleapis.comgoogleapis.com These solvents are classified based on their toxicity, and their residual limits in the final API are strictly regulated by guidelines such as ICH Q3C. Analytical techniques, primarily headspace gas chromatography (GC), are used for their detection and quantification. nih.gov

Residual Catalysts : Catalysts, such as palladium on carbon (Pd/C) used for debenzylation steps, are common in the synthesis. google.com It is essential to ensure their effective removal from the final product, as residual metals can be toxic and may also affect the stability of the drug substance.

Residual Reagents : Unreacted starting materials like 2-amino-5,6-diethylindane or reagents such as diisopropylethylamine and sodium iodide can persist as impurities if the reaction is incomplete or purification is inadequate. googleapis.com

Mechanistic Understanding of Impurity Formation in Indacaterol Intermediate Synthesis Pathways

A key step in the synthesis of Indacaterol involves the coupling of an amine intermediate, 2-amino-(5,6-diethyl)-indan, with an epoxide intermediate, 8-substituted oxy-5-(R)-oxiranyl-(1H)-quinolin-2-one. googleapis.comgoogle.com A primary mechanism for impurity formation in this process is the non-regioselective opening of the epoxide ring. newdrugapprovals.orggoogleapis.comgoogle.com

The nucleophilic attack by the amine can occur at either of the two carbons of the oxirane ring. While the desired product results from the attack at the less sterically hindered carbon, a competing reaction involves an attack at the secondary carbon of the epoxide. googleapis.comnewdrugapprovals.org This lack of regioselectivity leads to the formation of a significant regioisomeric impurity. googleapis.comgoogleapis.com The reaction mixture at this stage may contain only 60% to 80% of the desired intermediate, necessitating extensive purification. googleapis.comgoogle.com

Furthermore, as mentioned in section 4.1.3, the dimer impurity is formed when the secondary amine of the newly formed this compound acts as a nucleophile and attacks another molecule of the epoxide, leading to a dimeric structure. googleapis.com High reaction temperatures are known to promote the formation of both the regioisomer and the dimer. googleapis.comnewdrugapprovals.org

Strategic Approaches for Impurity Mitigation and Reduction during this compound Production

Effective control of impurities is achieved through a multi-faceted strategy encompassing process optimization, purification techniques, and stringent material controls. registech.comveeprho.com

Process Optimization : Optimizing reaction conditions is a primary strategy to minimize impurity formation. This includes careful control of temperature, reaction time, and the stoichiometry of reactants to disfavor side reactions that lead to regioisomers and dimers. googleapis.comnewdrugapprovals.org For instance, replacing harsh solvents like DMF with alternatives such as acetonitrile can prevent the formation of impurities derived from solvent pyrolysis. nih.gov

Advanced Purification Techniques : Historically, tedious purification methods like silica (B1680970) gel chromatography were required to separate the desired intermediate from its closely related impurities, which is not ideal for industrial-scale production. googleapis.comgoogle.com A more effective industrial strategy involves the formation of acid addition salts (e.g., with tartaric acid or benzoic acid) of the crude intermediate. newdrugapprovals.org This allows for the selective crystallization and purification of the desired product, effectively purging the process of major impurities without resorting to chromatography. googleapis.comnewdrugapprovals.org

Crystallization and Isolation : The final isolation steps are crucial for ensuring high purity. The choice of solvent for crystallization and the control of precipitation conditions (e.g., temperature, cooling rate) can significantly impact the removal of trace impurities. For example, precipitating the Indacaterol free base from a methanol/dichloromethane mixture, followed by solvent exchange to isopropanol, has been shown to yield a product with greater than 99% purity. google.comgoogleapis.com

By implementing these strategic approaches, manufacturers can effectively control the impurity profile of Indacaterol intermediates, leading to a robust and reproducible process that consistently delivers a high-quality API.

Optimization of Reaction Conditions for Impurity Minimization

The formation of impurities during the synthesis of Indacaterol intermediates is highly dependent on the reaction conditions. oceanicpharmachem.com Optimizing these parameters is a primary strategy to minimize the generation of unwanted side products. Key variables that are often manipulated include temperature, reaction time, solvent, and the choice of catalyst or reagents. nih.govresearchgate.net

Research into the synthesis of Indacaterol has shown that gentler reaction conditions can lead to higher purity of the intermediates and the final product. google.com For example, in the synthesis of a key protected benzyl this compound, careful control of temperature and the equivalents of reagents can significantly reduce the formation of dimer and regioisomer impurities. google.com The goal of optimization is to find a balance that maximizes the yield of the desired product while keeping the formation of by-products to a minimum. nih.gov

A common approach to optimization is the Design of Experiments (DoE), a statistical method that allows for the systematic investigation of multiple variables simultaneously to identify the optimal conditions for a reaction. nih.gov This is often more efficient than the one-factor-at-a-time (OFAT) approach. nih.gov

Table 1: Impact of Reaction Parameters on Impurity Formation in Intermediate Synthesis

| Parameter | Effect on Impurity Profile | Optimization Strategy |

|---|---|---|

| Temperature | Higher temperatures can increase reaction rates but may also promote side reactions and degradation, leading to more impurities. | Conducting the reaction at the lowest effective temperature to achieve a reasonable reaction rate while minimizing by-product formation. |

| Reaction Time | Insufficient time can lead to a high level of unreacted starting materials. Conversely, excessively long times can result in the formation of degradation products. scielo.br | Monitoring the reaction progress using techniques like HPLC to determine the optimal endpoint where the product is maximized and impurities are minimized. |

| Solvent | The polarity and proticity of the solvent can influence reaction pathways and the solubility of reactants and products, thereby affecting the impurity profile. | Screening a variety of solvents to find one that provides the best balance of reactivity and selectivity. For instance, acetonitrile has been shown to be an effective solvent in some oxidative coupling reactions, offering a good balance between conversion and selectivity. scielo.br |

| Catalyst/Reagents | The choice and concentration of catalysts and reagents are critical. Improper stoichiometry or reactive reagents can lead to a host of impurities. acs.org | Selecting highly selective catalysts and optimizing their loading. Using high-purity reagents to avoid introducing new impurities. |

Impact of Raw Material and Starting Material Purity on Intermediate Impurity Profiles

The purity of the raw materials and starting materials used in the synthesis of an API is a cornerstone of quality control. researchgate.net Impurities present in these initial components can be carried through the synthetic process and may even react to form new, unexpected impurities in the Indacaterol intermediates. oceanicpharmachem.com Therefore, comprehensive quality control of starting materials is crucial. researchgate.net

For instance, if a starting material contains a structural isomer, this isomer could proceed through the reaction sequence to generate an isomeric impurity in the final intermediate that may be difficult to separate. To mitigate this, manufacturers employ high-purity raw materials and intermediates. This proactive approach simplifies purification processes at later stages and reduces the risk of final product contamination. Regulatory guidelines emphasize the need for thorough testing of starting materials to ensure their identity, purity, and quality before they are used in the manufacturing process. researchgate.net

Post-Synthesis Treatment Techniques for Impurity Removal from Intermediates

Following the chemical synthesis, a variety of purification techniques are employed to remove impurities from the crude this compound. The choice of method depends on the physicochemical properties of the intermediate and the impurities present.

Crystallization: This is a common and effective method for purifying solid intermediates. For impurities with low solubility, crystallization can effectively separate them from the desired product. The process involves dissolving the crude intermediate in a suitable solvent and then changing conditions (e.g., cooling, adding an anti-solvent) to induce crystallization of the pure compound, leaving impurities behind in the solvent.

Chromatography: Column chromatography is a powerful technique for separating complex mixtures. While often used at the laboratory scale, it can also be scaled up for industrial production to isolate intermediates from closely related impurities.

Extraction: Liquid-liquid extraction is used to separate the desired intermediate from impurities based on their differing solubilities in two immiscible liquid phases. nih.gov This can be integrated as an in-line purification step in a continuous flow synthesis process to remove by-products or excess reagents. nih.gov

Salt Formation: In cases where the intermediate is a base or an acid, forming a salt can be an effective purification step. For example, a protected this compound has been purified by forming its tartrate or succinate salt, which often results in a highly pure crystalline solid that can be easily filtered. google.com

Adsorption/Filtration: The use of adsorbents like activated charcoal or filtration agents can effectively remove certain types of impurities, such as catalysts or color-forming bodies. oceanicpharmachem.com

Table 2: Common Post-Synthesis Purification Techniques for Intermediates

| Technique | Principle of Separation | Application for Intermediates |

|---|---|---|

| Crystallization | Difference in solubility between the intermediate and impurities at varying temperatures or solvent compositions. | Primary method for purifying solid intermediates to achieve high purity. |

| Extraction | Differential partitioning of the intermediate and impurities between two immiscible liquid phases. | Used to remove water-soluble or organic-soluble impurities from the main product stream. |

| Salt Formation | Conversion of the intermediate into a salt with different solubility and crystalline properties compared to impurities. | Effective for purifying basic or acidic intermediates by selective precipitation. |

| Chromatography | Differential adsorption or partitioning of components on a stationary phase as a mobile phase passes through. | Used for separating structurally similar impurities that are difficult to remove by other means. |

Advanced Trace Analysis Methodologies for Impurities in Indacaterol Intermediates

To ensure the purity of Indacaterol intermediates, highly sensitive and specific analytical methods are required to detect and quantify impurities at trace levels. intertek.com Regulatory guidelines often require that impurities present above a certain threshold (e.g., 0.1%) be identified and characterized. rroij.comalliedacademies.org The development of advanced analytical techniques has been crucial in meeting these stringent requirements.

The most widely used technique for impurity profiling in the pharmaceutical industry is High-Performance Liquid Chromatography (HPLC), often coupled with various detectors. alliedacademies.org For Indacaterol and its related compounds, Reverse-Phase HPLC (RP-HPLC) methods have been specifically developed and validated according to ICH guidelines for the simultaneous quantification of multiple known impurities. savaglobal.com These methods are essential for routine quality control and stability testing. savaglobal.com

Table 3: Known Impurities of Indacaterol and their Analysis by RP-HPLC

| Impurity Name | Relative Retention Time (RRT) | Detection Wavelength |

|---|---|---|

| INA-A | ~0.422 | 210 nm |

| INA-B | ~1.277 | 210 nm |

Data sourced from a study on a triple combination product including Indacaterol. savaglobal.com

For the identification and structural elucidation of unknown impurities, hyphenated techniques are indispensable. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful techniques for impurity profiling. rroij.com It combines the separation power of LC with the high sensitivity and specificity of mass spectrometry. MS can provide the molecular weight of an impurity, which is often the first and most critical piece of information in the identification process. contractpharma.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents or certain by-products. drug-dev.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structure elucidation. nih.gov While it traditionally requires a significant amount of sample, the development of capillary NMR and cryoprobes has made it possible to characterize impurities isolated at the microgram level. contractpharma.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used for the detection of elemental and inorganic impurities, such as residual metal catalysts from the manufacturing process, at very low levels. drug-dev.comapacsci.com

Thermogravimetric Analysis (TGA): TGA can be coupled with other techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or MS to identify and quantify residual solvents that are evolved from a sample upon heating. drug-dev.com

These advanced methodologies provide a comprehensive toolkit for chemists to detect, identify, and quantify a wide range of potential impurities in Indacaterol intermediates, thereby ensuring the quality and safety of the final API.

Crystallization and Solid State Processing of Indacaterol Intermediates

Crystallization Process Design for Indacaterol Intermediate Purification and Isolation

In the industrial synthesis of complex molecules like Indacaterol, crystallization serves as a robust and scalable alternative to chromatographic purification methods. google.com The design of a crystallization process is a multi-faceted endeavor aimed at maximizing yield and purity while achieving desired physical characteristics in the isolated solid. nih.govnih.gov Key to this is the precise control of supersaturation, the driving force for both nucleation and crystal growth. vxppharma.com This can be achieved through several techniques, including solvent-antisolvent addition, controlled cooling, and solvent evaporation. crystalpharmatech.commit.edu

Selection and Optimization of Solvent-Antisolvent Crystallization Systems

Antisolvent crystallization is a widely used technique where a secondary solvent (the antisolvent), in which the intermediate is poorly soluble, is added to a solution of the intermediate. scispace.comijcea.org This addition reduces the solubility of the solute, creating the necessary supersaturation for crystallization to occur. crystallizationsystems.com The selection of an appropriate solvent/antisolvent system is crucial and is based on solubility profiles, miscibility, and the ability to produce the desired crystal attributes. researchgate.net

Process parameters must be carefully optimized to control the final product quality. researchgate.net These include:

Solvent to Antisolvent Ratio: This ratio directly impacts the final supersaturation level and, consequently, the crystallization yield. ijcea.org A higher ratio generally leads to a higher yield but may also risk precipitating impurities if not carefully controlled. crystallizationsystems.com

Addition Rate: The rate at which the antisolvent is added influences the rate of supersaturation generation. A rapid addition can lead to high local supersaturation, favoring rapid nucleation and the formation of small particles, whereas a slower rate allows for more controlled crystal growth. rsc.orgresearchgate.net

Temperature: Temperature affects the solubility of the intermediate in the solvent/antisolvent mixture. Lower temperatures typically decrease solubility, which can be leveraged to further enhance the yield. ijcea.org

Mixing: Adequate mixing is essential to ensure uniform distribution of the antisolvent and to prevent localized high supersaturation, which can lead to uncontrolled nucleation and agglomeration. nih.gov

The table below illustrates the impact of key parameters on the outcomes of an antisolvent crystallization process for a hypothetical this compound.

| Parameter | Condition A | Condition B | Observed Outcome for Condition A | Observed Outcome for Condition B |

|---|---|---|---|---|

| Antisolvent Addition Rate | Fast (e.g., 10 mL/min) | Slow (e.g., 1 mL/min) | Smaller mean particle size, higher nucleation rate | Larger mean particle size, favors crystal growth |

| Temperature | Low (e.g., 5 °C) | Ambient (e.g., 25 °C) | Higher yield due to lower solubility | Potentially higher purity, lower yield |

| Solvent:Antisolvent Ratio | Low (e.g., 1:2) | High (e.g., 1:4) | Moderate yield, potentially larger crystals | High yield, risk of smaller particles |

Controlled Cooling Crystallization for Intermediate Form Control

Controlled cooling crystallization involves dissolving the intermediate in a suitable solvent at an elevated temperature and then gradually reducing the temperature to decrease its solubility and induce crystallization. This method is particularly effective for controlling the polymorphic form of the product, as different polymorphs often have different nucleation and growth kinetics at varying temperatures. rsc.orgnih.gov

The cooling profile is the most critical parameter in this technique. continuuspharma.com A linear or programmed cooling rate can be employed to maintain a consistent level of supersaturation within the metastable zone, which promotes controlled crystal growth over spontaneous nucleation. acs.org Seeding the solution with crystals of the desired polymorph can further ensure that the correct crystal form is obtained. scispace.com

The following table demonstrates how different cooling strategies can influence the solid-state form of an intermediate.

| Parameter | Condition A | Condition B | Resulting Polymorph | Crystal Characteristics |

|---|---|---|---|---|

| Cooling Rate | Rapid Cooling (e.g., 2 °C/min) | Slow Cooling (e.g., 0.2 °C/min) | Often yields metastable form (Kinetically favored) | Often yields stable form (Thermodynamically favored) |

| Seeding | Unseeded | Seeded with Form I | Mixture of forms possible | Predominantly Form I |

| Final Temperature | 10 °C | -5 °C | - | Higher yield due to lower final solubility |

Evaporative Crystallization Techniques for High Purity Intermediates

Evaporative crystallization is an effective method for purifying thermally stable intermediates. In this process, the solvent is removed from the solution by evaporation, which increases the solute concentration and leads to supersaturation. vxppharma.com This technique is highly suitable for industrial-scale production due to its efficiency in producing high-purity products. scispace.com

Control over the evaporation rate is essential for managing the crystal size distribution. A slow, controlled evaporation process generally results in larger, more well-defined crystals, while rapid evaporation can lead to the formation of smaller particles. kinampark.com The process is often conducted under reduced pressure to lower the boiling point of the solvent, which is particularly useful for heat-sensitive compounds.

Control of Polymorphism and Amorphous Forms in this compound Solids

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice. mit.edu These different forms can exhibit distinct physicochemical properties, including solubility, stability, and melting point. fda.gov Amorphous forms, which lack long-range molecular order, are also possible. Controlling the solid form of an this compound is crucial, as an unintended polymorphic transformation during manufacturing or storage can impact processability and the quality of the final API. nih.gov

The choice of crystallization method and the specific process parameters are the primary tools for controlling the solid form. researchgate.net Factors such as solvent choice, degree of supersaturation, temperature, and cooling or addition rates determine whether a thermodynamically stable or a metastable polymorph is formed. rsc.orgnih.gov

Characterization of the solid form is performed using a variety of analytical techniques.

| Analytical Technique | Information Provided |

|---|---|

| Powder X-ray Diffraction (PXRD) | Provides a unique "fingerprint" for each crystalline form based on its crystal lattice. oup.comnishkaresearch.comajptonline.com |

| Differential Scanning Calorimetry (DSC) | Measures thermal events such as melting points and phase transitions, which differ between polymorphs. slideshare.net |

| Thermogravimetric Analysis (TGA) | Determines the presence of solvent molecules in the crystal lattice (solvates/hydrates). slideshare.net |

| Infrared (IR) and Raman Spectroscopy | Identifies differences in molecular bonding environments between different polymorphic forms. ajptonline.com |

| Solid-State NMR (ssNMR) | Provides detailed information on the molecular conformation and packing in the crystal structure. slideshare.net |

Chiral Resolution and Enantiomeric Enrichment of Indacaterol Intermediates via Crystallization

Since Indacaterol is a single-enantiomer drug, the chiral resolution of its racemic intermediates is a critical and non-trivial step in its synthesis. Crystallization-based methods are among the most industrially favored techniques for chiral separation due to their scalability and cost-effectiveness. rsc.orgcrystallizationsystems.com

The most common strategy is diastereomeric salt crystallization. chiralpedia.comwikipedia.org This involves reacting the racemic intermediate (for example, a chiral amine) with an enantiomerically pure chiral resolving agent (such as a chiral carboxylic acid) to form a pair of diastereomeric salts. wikipedia.org Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent system. wikipedia.org This solubility difference allows for the selective crystallization of one diastereomer, leaving the other enriched in the mother liquor. unchainedlabs.comrsc.org The crystallized salt is then isolated, and the chiral resolving agent is removed to yield the desired enantiomerically pure intermediate.

The selection of the resolving agent and the solvent system is paramount for a successful resolution. nih.gov

| Racemic Intermediate Type | Common Chiral Resolving Agent Type | Example Resolving Agents |

|---|---|---|

| Amines | Acids | Tartaric Acid, Mandelic Acid, Dibenzoyltartaric Acid |

| Carboxylic Acids | Bases | Brucine, Quinine, Chiral Amines |

| Alcohols | Acids (after derivatization) | Camphorsulfonic Acid |

In some cases, the formation of a solid solution can complicate resolution, requiring careful study of the system's phase diagram to optimize conditions for enrichment. chemrxiv.org Recrystallization of the isolated diastereomeric salt is often performed to further enhance its diastereomeric and, consequently, its enantiomeric purity.

Optimization of Crystal Habit and Particle Size Distribution for Indacaterol Intermediates

The crystal habit (the external shape of a crystal) and the particle size distribution (PSD) are critical quality attributes of any pharmaceutical intermediate. continuuspharma.com These properties significantly impact downstream processing steps such as filtration, washing, drying, and powder flow, which are essential for efficient manufacturing. rsc.orgrsc.org Crystals with a high aspect ratio, such as needles or plates, can lead to poor filtration and handling characteristics, whereas more equant or prismatic crystals are often preferred. rsc.org

The control over crystal habit and PSD is achieved by manipulating the crystallization conditions to influence the relative growth rates of different crystal faces. researchgate.net Key process parameters include:

Supersaturation: Higher levels of supersaturation tend to promote faster nucleation, resulting in a smaller average particle size. rsc.org

Solvent and Additives: The choice of solvent can profoundly impact crystal habit due to specific interactions between the solvent and different crystal faces. Small amounts of tailored additives or even impurities can act as habit modifiers by selectively adsorbing onto specific faces and inhibiting their growth. rsc.orgrsc.org

Agitation: The stirring rate affects mass transfer in the crystallizer and can also influence secondary nucleation and particle attrition, thereby modifying the final PSD. continuuspharma.com

Sonication: The application of ultrasound (sonocrystallization) can induce nucleation, leading to smaller and more uniform crystals with a narrow PSD. ncu.edu.tw

The table below summarizes the effect of various process parameters on the final crystal properties.